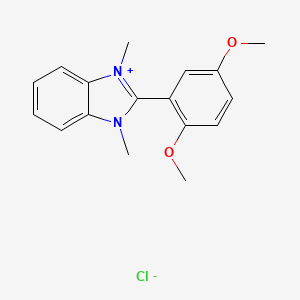![molecular formula C19H18N4O5S B5220251 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5220251.png)
3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide, also known as MPSPB, is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a small molecule inhibitor that has been shown to have promising results in preclinical studies for various diseases.
Mécanisme D'action
3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide is a small molecule inhibitor that targets a specific enzyme called sirtuin 2 (SIRT2). SIRT2 is involved in several cellular processes, including cell cycle regulation, DNA repair, and inflammation. By inhibiting SIRT2, 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide has been shown to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines and chemokines, inhibit the growth of cancer cells, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide in lab experiments is its specificity for SIRT2. This allows researchers to study the specific effects of inhibiting SIRT2 without affecting other cellular processes. However, one limitation of using 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Orientations Futures
There are several future directions for 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide research. One area of interest is the potential use of 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more potent and specific SIRT2 inhibitors. Additionally, the use of 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide in clinical trials for various diseases is an area of potential future research.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide involves several steps, starting with the preparation of 3-methoxy-2-nitropyrazine. This compound is then reacted with 4-aminobenzenesulfonamide to produce 4-{[(3-methoxy-2-nitropyrazinyl)amino]sulfonyl}aniline. The nitro group is then reduced to an amine group, and the resulting compound is reacted with 3-methoxy-N-(4-bromophenyl)benzamide to produce 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide.
Applications De Recherche Scientifique
3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide has been studied for its potential therapeutic properties in several diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have potential as a treatment for autoimmune disorders such as multiple sclerosis.
Propriétés
IUPAC Name |
3-methoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-27-15-5-3-4-13(12-15)18(24)22-14-6-8-16(9-7-14)29(25,26)23-17-19(28-2)21-11-10-20-17/h3-12H,1-2H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYGPQIOIWIVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220170.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5220175.png)
![2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5220179.png)

![ethyl 4-[(4-hydroxyphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate hydrochloride](/img/structure/B5220199.png)
![N-benzyl-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5220206.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5220212.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-(4-pyridinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5220215.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-3-thiophenesulfonamide](/img/structure/B5220223.png)
![4-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5220235.png)
![2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B5220237.png)


![N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5220275.png)